4-(Hexyloxy)benzene-1-sulfonamide
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Overview
Description
4-(Hexyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group This compound is notable for its unique structure, which includes a hexyloxy group attached to a benzene ring, further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexyloxy)benzene-1-sulfonamide typically involves the reaction of 4-(Hexyloxy)benzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows: [ \text{4-(Hexyloxy)benzenesulfonyl chloride} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of sulfonamides often involves the use of oxidative coupling of thiols and amines, which is a highly efficient method for synthesizing structurally diverse sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation.
Chemical Reactions Analysis
Types of Reactions: 4-(Hexyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of sulfonyl chlorides and sulfonic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro, sulfo, and halo derivatives of the benzene ring.
Scientific Research Applications
4-(Hexyloxy)benzene-1-sulfonamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the replication of bacteria, thereby exerting their antibacterial effects.
Comparison with Similar Compounds
- Sulfamethazine
- Sulfadiazine
- Sulfanilamide
Properties
CAS No. |
1145-46-6 |
---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
4-hexoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-2-3-4-5-10-16-11-6-8-12(9-7-11)17(13,14)15/h6-9H,2-5,10H2,1H3,(H2,13,14,15) |
InChI Key |
LKDKSKQJCGTOCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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